molecular formula C12H17ClN2O4S B15229143 4-Ethoxy-3-(3-propyl-ureido)-benzenesulfonyl chloride

4-Ethoxy-3-(3-propyl-ureido)-benzenesulfonyl chloride

Katalognummer: B15229143
Molekulargewicht: 320.79 g/mol
InChI-Schlüssel: SXDYAZJOFFENCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClN2O4S and a molecular weight of 320.79 g/mol . It is a member of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with propylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of sulfonamide and sulfonate ester derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethoxy-3-(3-propylureido)benzene-1-sulfonyl chloride is unique due to the presence of both an ethoxy group and a propylureido group on the benzene ring. This combination of functional groups imparts specific reactivity and properties that are not found in other similar compounds .

Eigenschaften

Molekularformel

C12H17ClN2O4S

Molekulargewicht

320.79 g/mol

IUPAC-Name

4-ethoxy-3-(propylcarbamoylamino)benzenesulfonyl chloride

InChI

InChI=1S/C12H17ClN2O4S/c1-3-7-14-12(16)15-10-8-9(20(13,17)18)5-6-11(10)19-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16)

InChI-Schlüssel

SXDYAZJOFFENCV-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.